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molecular formula C2HK2NO2S2 B8686943 Dipotassium (2-nitro-1-sulfanidylethenyl)sulfanide CAS No. 25963-52-4

Dipotassium (2-nitro-1-sulfanidylethenyl)sulfanide

Cat. No. B8686943
M. Wt: 213.37 g/mol
InChI Key: NLOLYGOJQHBROF-UHFFFAOYSA-L
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Patent
US07655665B2

Procedure details

4 g (0.03 mol) of nitromethane and 6 ml (0.05 mol) of carbon bisulfide were placed in a 100 ml three-necked flask and 10 ml of ethanol was added as a solvent, and then the solution was stirred. To the resulting solution was added slowly and dropwise the solution of 8 g (0.14 mol) of potassium hydroxide in 40 ml of ethanol at room temperature over nearly 30 min. Since the reaction was exothermic, the rate of addition depended on the reaction temperature which was preferably between 30-35° C. After the addition was complete, the mixture was further stirred for 2 hours, filtered to obtain a crude product, which was a brown yellow powder in 72% yield.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[N+:1]([CH3:4])([O-:3])=[O:2].[SH-:5].[C+4:6].[SH-:7].[SH-].[SH-].[OH-].[K+:11]>C(O)C>[N+:1]([CH:4]=[C:6]([S-:7])[S-:5])([O-:3])=[O:2].[K+:11].[K+:11] |f:1.2.3.4.5,6.7,9.10.11|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
6 mL
Type
reactant
Smiles
[SH-].[C+4].[SH-].[SH-].[SH-]
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the resulting solution was added slowly
ADDITION
Type
ADDITION
Details
the rate of addition
CUSTOM
Type
CUSTOM
Details
was preferably between 30-35° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=C([S-])[S-].[K+].[K+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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